1-Benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride
Overview
Description
1-Benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride is a chemical compound with the molecular weight of 346.3 . It is a powder at room temperature . The IUPAC name for this compound is 1-benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride .
Molecular Structure Analysis
The InChI code for 1-Benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride is 1S/C16H23N3O.2ClH/c20-16-15(18-11-8-17-9-12-18)7-4-10-19(16)13-14-5-2-1-3-6-14;;/h1-3,5-6,15,17H,4,7-13H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
1-Benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride is a powder at room temperature . Its molecular weight is 346.3 . The compound’s InChI code is 1S/C16H23N3O.2ClH/c20-16-15(18-11-8-17-9-12-18)7-4-10-19(16)13-14-5-2-1-3-6-14;;/h1-3,5-6,15,17H,4,7-13H2;2*1H .Scientific Research Applications
Structural Analysis and Molecular Interactions
The study of crystal structures, including the analysis of intermolecular interactions and the geometry of molecules, is a significant application area. For instance, the crystal structures of compounds related to 1-Benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride have been thoroughly analyzed, emphasizing the major contribution of dispersion forces in intermolecular interactions due to the absence of classical hydrogen bonds (Ullah & Stoeckli-Evans, 2021). Moreover, the study of dual chlorine-bifurcated acceptor Cl···H–(N,O) hydrogen bonds in related compounds contributes to our understanding of molecular geometry and crystal packing, providing insights into the molecular conformation and interactions that stabilize crystal structures (Jasinski et al., 2009).
Medicinal Chemistry and Pharmacology
In medicinal chemistry and pharmacology, the design and synthesis of derivatives or analogs of 1-Benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride play a crucial role. For example, the synthesis of 1-(benzoxazole-2-yl)piperazine and 4-(benzoxazole-2-yl)piperidine derivatives as potential α1-AR antagonists showcases the exploration of its derivatives for potential therapeutic applications (Li et al., 2008). Furthermore, novel (4-piperidinyl)-piperazine derivatives have been synthesized and evaluated as ACC1/2 non-selective inhibitors, indicating the compound's relevance in developing treatments for conditions related to enzyme inhibition (Chonan et al., 2011).
Antimicrobial and Antiviral Activities
Studies have also focused on the antimicrobial and antiviral properties of derivatives of 1-Benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride. For instance, the synthesis and evaluation of new pyridine derivatives for antimicrobial activity highlight the compound's potential in combating microbial infections (Patel et al., 2011). Additionally, the synthesis and in vitro anti-HIV activity of new 5-substituted Piperazinyl-4-nitroimidazole derivatives underscore the potential of the compound's derivatives in developing novel antiviral therapies (Al-Masoudi et al., 2007).
Safety And Hazards
properties
IUPAC Name |
1-benzyl-3-piperazin-1-ylpiperidin-2-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O.2ClH/c20-16-15(18-11-8-17-9-12-18)7-4-10-19(16)13-14-5-2-1-3-6-14;;/h1-3,5-6,15,17H,4,7-13H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFAAMOGTVHVEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CC2=CC=CC=C2)N3CCNCC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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